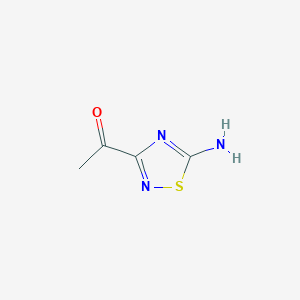

1-(5-Amino-1,2,4-thiadiazol-3-yl)ethanone

Description

Significance of Thiadiazole Heterocycles in Contemporary Chemical Research

Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. isres.orgwikipedia.org They exist in four isomeric forms, with the 1,2,4- and 1,3,4-isomers being the most extensively studied. isres.org The significance of thiadiazole heterocycles in modern research is multifaceted, stemming from their diverse applications and versatile chemical properties.

These compounds are recognized as important pharmacophores—a molecular feature responsible for a drug's pharmacological activity. isres.org The inclusion of sulfur and nitrogen heteroatoms enhances membrane permeability and provides sites for hydrogen bonding, which are crucial for drug-target interactions. isres.orgnih.gov Consequently, thiadiazole derivatives have been reported to exhibit a wide spectrum of biological activities. isres.orgnih.govdntb.gov.uaresearchgate.net

Table 1: Reported Biological Activities of Thiadiazole Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer / Antitumor | isres.orgresearchgate.netmdpi.com |

| Anti-inflammatory | isres.orggavinpublishers.com |

| Antibacterial / Antimicrobial | isres.orgresearchgate.net |

| Antifungal | isres.orgmdpi.com |

| Antiviral | isres.orgresearchgate.netmdpi.com |

| Anticonvulsant | isres.orgnih.gov |

| Antiparasitic | isres.org |

| Antidiabetic | researchgate.netmdpi.com |

Beyond their pharmaceutical applications, thiadiazoles are utilized in agricultural chemistry as pesticides and herbicides and in materials science as corrosion inhibitors. isres.orgrsc.org They also serve as versatile ligands in the field of coordination chemistry. isres.org

Rationale for Investigating 1-(5-Amino-1,2,4-thiadiazol-3-yl)ethanone as a Core Chemical Entity

The specific compound, this compound, is of particular interest due to the unique combination of its structural features. The rationale for its investigation as a core chemical entity is based on the following points:

The 1,2,4-Thiadiazole (B1232254) Core: This specific isomer is a known structural motif in biologically active molecules and is considered to be structurally similar to the ubiquitous pyrimidine (B1678525) moiety, suggesting its potential to interact with similar biological targets. isres.org

The 5-Amino Group: The presence of an amino group at the 5-position provides a key site for hydrogen bonding and can be used as a chemical handle for synthesizing a library of derivatives. Research into related compounds, such as 5-amino-1,3,4-thiadiazole derivatives, has demonstrated their potential as bioactive small molecules. nuph.edu.uanih.gov

The 3-Ethanone (Acetyl) Group: The acetyl group at the 3-position offers another reactive site for further chemical modification and derivatization. This allows for the systematic alteration of the molecule's steric and electronic properties to optimize its biological activity.

Scaffold for Drug Discovery: The combination of the stable, aromatic thiadiazole ring with two distinct functional groups makes this compound an attractive scaffold or building block for developing new chemical entities with potential therapeutic value.

Historical Context and Evolution of Thiadiazole Chemistry

The study of thiadiazole chemistry dates back to the 19th century. The development of the field is closely linked to the discovery of hydrazine (B178648) and its derivatives. nih.gov The first 1,3,4-thiadiazole (B1197879) was reported by Fischer in 1882, with its true ring structure being confirmed in 1890 by Freund and Kuh. nih.gov

The 1,2,4-thiadiazole isomer was first described in 1821, but its synthesis and characterization were not achieved until 1955. isres.org For a long period, this ring system was primarily a synthetic curiosity. It was not until 1980 that the first natural product containing a 1,2,4-thiadiazole core, a cytotoxic compound named Dendrodoin, was isolated from a marine organism. isres.org

Early applications of thiadiazoles were largely in the pharmaceutical sector, where they were incorporated into antibacterial sulfonamides. gavinpublishers.com Over time, the scope of their utility has expanded dramatically, with modern research exploring their use in a wide array of fields, from medicine to materials science. isres.orggavinpublishers.com Synthetic methodologies have also evolved, with classical methods like the Hurd-Mori reaction being supplemented by modern techniques such as multicomponent reactions and electro-oxidative cyclization. isres.orgrsc.org

Scope and Objectives of Research on this compound

Research focused on this compound and its analogues encompasses several key objectives aimed at exploring its chemical potential and biological activity.

Table 2: Primary Research Objectives

| Objective | Description |

|---|---|

| Synthetic Methodologies | To develop novel, efficient, and scalable synthetic routes for the parent compound and its derivatives. rsc.org |

| Chemical Derivatization | To utilize the amino and acetyl functional groups to create a diverse library of related compounds for further study. |

| Structural Characterization | To fully characterize the synthesized molecules using modern analytical techniques such as NMR, IR, and X-ray crystallography to confirm their structure and stereochemistry. researchgate.net |

| Biological Screening | To evaluate the parent compound and its derivatives for a range of biological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory effects. nih.govnih.gov |

| Structure-Activity Relationship (SAR) Studies | To systematically analyze how modifications to the chemical structure affect biological activity, providing insights for the rational design of more potent and selective compounds. mdpi.comnuph.edu.ua |

| Computational Modeling | To employ in silico methods like molecular docking to predict and rationalize the interactions between the synthesized compounds and their potential biological targets, complementing experimental findings. mdpi.comresearchgate.net |

The ultimate goal of this research is to leverage the unique chemical architecture of this compound to uncover new lead compounds for drug discovery and other technological applications.

Structure

3D Structure

Properties

Molecular Formula |

C4H5N3OS |

|---|---|

Molecular Weight |

143.17 g/mol |

IUPAC Name |

1-(5-amino-1,2,4-thiadiazol-3-yl)ethanone |

InChI |

InChI=1S/C4H5N3OS/c1-2(8)3-6-4(5)9-7-3/h1H3,(H2,5,6,7) |

InChI Key |

NDGYHFOQIDOJAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NSC(=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Amino 1,2,4 Thiadiazol 3 Yl Ethanone and Its Derivatives

Precursor Synthesis and Building Block Strategies

The assembly of the 1,2,4-thiadiazole (B1232254) ring often relies on the careful selection and preparation of precursor molecules that contain the necessary atoms and functional groups for cyclization. Key building block strategies include the use of thiosemicarbazide (B42300) derivatives, amidoximes, and other key intermediates.

Cyclocondensation Approaches from Thiosemicarbazide Derivatives

Thiosemicarbazide and its derivatives are versatile building blocks in heterocyclic synthesis. The cyclization of acyl derivatives of thiosemicarbazide can lead to different heterocyclic systems depending on the reaction conditions. While cyclization in an alkaline medium typically yields 1,2,4-triazole (B32235) derivatives, conducting the reaction in an acidic medium often leads to the formation of 1,3,4-thiadiazole (B1197879) derivatives. ptfarm.pl The synthesis of 1,2,4-thiadiazoles from thiosemicarbazide precursors often involves an oxidative N-S bond formation.

A notable method for the synthesis of 5-amino-1,2,4-thiadiazoles involves the iodine-mediated oxidative cyclization of imidoyl thioureas. This approach provides a metal-free and efficient route to 3-substituted 5-amino-1,2,4-thiadiazoles. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions with a broad substrate scope. Similarly, an electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas has been developed, offering a catalyst- and oxidant-free method for synthesizing these compounds in good to excellent yields. organic-chemistry.org

| Starting Materials | Reagents/Conditions | Product | Reference(s) |

| Imidoyl thioureas | I2 | 3-Substituted 5-amino-1,2,4-thiadiazoles | organic-chemistry.orgnih.gov |

| Imidoyl thioureas | Electro-oxidation | 3-Substituted 5-amino-1,2,4-thiadiazoles | organic-chemistry.org |

Utilization of Amidoximes in 1,2,4-Thiadiazole Ring Formation

Amidoximes are another class of important precursors for the synthesis of 1,2,4-thiadiazoles. These compounds possess both a nucleophilic amino group and a hydroxyimino group on the same carbon atom, making them suitable for cyclization reactions with various electrophiles.

One approach involves the reaction of amidoximes with 1,1′-thiocarbonyldiimidazole (TCDI), which, after treatment with a Lewis acid like boron trifluoride diethyl etherate, yields 3-substituted 4,5-dihydro-5-oxo-1,2,4-thiadiazoles. researchgate.net For the synthesis of 5-amino-1,2,4-thiadiazoles, a one-pot reaction between amidoximes and isothiocyanates in water has been reported. This catalyst-free method proceeds through the formation of C-N and S-N bonds consecutively. researchgate.net This strategy is advantageous due to its operational simplicity and the use of readily available starting materials. researchgate.net

| Starting Materials | Reagents/Conditions | Product | Reference(s) |

| Amidoximes, 1,1′-Thiocarbonyldiimidazole | Boron trifluoride diethyl etherate | 3-Substituted 4,5-dihydro-5-oxo-1,2,4-thiadiazoles | researchgate.net |

| Amidoximes, Isothiocyanates | Water, catalyst-free | 3-Substituted 5-amino-1,2,4-thiadiazoles | researchgate.net |

Role of 5-Amino-1,3,4-thiadiazole-2-thiol as a Key Intermediate

5-Amino-1,3,4-thiadiazole-2-thiol is a well-established and commercially available intermediate in the synthesis of various sulfur-containing heterocyclic compounds. jmchemsci.comnih.gov Its synthesis is typically achieved through the reaction of thiosemicarbazide with carbon disulfide in the presence of a base. connectjournals.com This intermediate can undergo a variety of chemical transformations, including alkylation and acylation at the exocyclic sulfur atom and the amino group.

While it is a key precursor for many 1,3,4-thiadiazole derivatives, its direct conversion to the 1,2,4-thiadiazole isomer, specifically to derivatives like 1-(5-amino-1,2,4-thiadiazol-3-yl)ethanone, is not a commonly reported pathway. Such a transformation would likely require a ring-opening and subsequent re-cyclization under specific conditions, which is a more complex synthetic route compared to building the 1,2,4-thiadiazole ring from acyclic precursors. However, its derivatives, such as S-alkylated compounds, can be important starting materials for further functionalization. nih.gov

Direct Synthesis and Functionalization Pathways of this compound

Once the 5-amino-1,2,4-thiadiazole core is established, the introduction of the ethanone (B97240) group at the 3-position is the next crucial step. This can be achieved through direct synthesis where the acetyl group is incorporated during the ring formation or by functionalization of a pre-formed 5-amino-1,2,4-thiadiazole.

Regioselective Alkylation and Acylation Strategies

The direct acylation of a pre-existing 5-amino-1,2,4-thiadiazole ring to introduce an acetyl group at the C3 position presents a significant regioselectivity challenge. The 5-amino group is a competing site for acylation, and N-acylation is often the favored reaction pathway. nih.gov Achieving selective C-acylation at the 3-position would require specific directing groups or reaction conditions that favor reaction at the carbon atom of the heterocyclic ring.

A more plausible approach is to incorporate the acetyl group as part of one of the building blocks before the cyclization step. For instance, using a precursor that already contains the keto-functionality would circumvent the need for a post-cyclization acylation and its associated regioselectivity issues.

Intermolecular Cyclization with Hydrazonoyl Halides

Hydrazonoyl halides are reactive intermediates that have been extensively used in the synthesis of various heterocyclic compounds, including thiadiazoles. nih.govnih.gov The reaction of hydrazonoyl halides with sulfur nucleophiles, such as derivatives of thiourea (B124793) or thiosemicarbazide, provides a direct route to substituted thiadiazoles. nih.gov

Specifically, the synthesis of 3-acyl-5-amino-1,2,4-thiadiazoles can be envisioned through the reaction of an appropriately substituted hydrazonoyl halide with a thiourea derivative. For the synthesis of this compound, a hydrazonoyl halide bearing an acetyl group at the carbon atom would be the key reactant. The reaction with thiourea would then lead to the formation of the desired 3-acetyl-5-amino-1,2,4-thiadiazole ring system. This method offers a convergent approach where the desired substituents are introduced on the acyclic precursors before the final ring-closing step.

| Reactant 1 | Reactant 2 | Product | Reference(s) |

| Acetyl-substituted Hydrazonoyl Halide | Thiourea | 3-Acetyl-5-amino-1,2,4-thiadiazole | nih.govnih.gov |

| Hydrazonoyl bromides | Methyl hydrazinecarbodithioate | 2,3-Dihydro-1,3,4-thiadiazoles | nih.gov |

Multi-Step Synthesis of Advanced this compound Scaffolds

The construction of the this compound core and its more complex derivatives often involves multi-step synthetic sequences. These methodologies are designed to allow for the introduction of various substituents and the formation of the thiadiazole ring with the desired functional groups.

A common strategy for the synthesis of 5-amino-3-substituted-1,2,4-thiadiazoles involves the reaction of an in situ generated N-haloamidine with a metal thiocyanate (B1210189). researchgate.net This approach can be adapted for the synthesis of the target compound by utilizing a starting amidine that incorporates an acetyl group or a protected precursor. For instance, the synthesis could commence with a suitable acetyl-substituted amidine, which is then halogenated and cyclized with a thiocyanate salt to form the desired 1,2,4-thiadiazole ring.

Another versatile approach involves the construction of the thiadiazole ring from open-chain precursors such as imidoyl thioureas. An oxidative N-S bond formation reaction, employing reagents like molecular iodine, provides an efficient and metal-free method for the synthesis of 5-amino and 3,5-diamino substituted 1,2,4-thiadiazole derivatives. This method is noted for its mild reaction conditions, simple operation, and short reaction times. By starting with an appropriately substituted imidoyl thiourea bearing an acetyl group at the desired position, this oxidative cyclization can lead to the formation of the this compound scaffold.

Furthermore, advanced scaffolds can be prepared by modifying the core structure. For example, the amino group at the 5-position can be derivatized to introduce further complexity and modulate the biological activity of the molecule. Similarly, the acetyl group at the 3-position can serve as a handle for further chemical transformations, allowing for the synthesis of a diverse library of derivatives.

The table below summarizes a potential multi-step synthetic approach for an advanced scaffold based on the core structure.

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Amidine Formation | Acetylnitrile, Ammonia | Acid or base catalysis | Acetamidine |

| 2 | Halogenation | Acetamidine | N-Halosuccinimide (e.g., NCS, NBS) | N-Haloacetamidine |

| 3 | Cyclization | N-Haloacetamidine, Potassium Thiocyanate | Solvent (e.g., DMF, Acetone) | This compound |

| 4 | Derivatization | This compound, Aryl isocyanate | Base, Solvent (e.g., Pyridine) | N-Aryl-N'-(3-acetyl-1,2,4-thiadiazol-5-yl)urea |

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound and its derivatives is highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, catalyst, and reaction time is critical to maximize the yield and purity of the final products.

In the synthesis of 5-amino-3-substituted-1,2,4-thiadiazoles via the N-haloamidine and thiocyanate route, the choice of solvent and temperature can significantly impact the reaction outcome. researchgate.net Aprotic polar solvents like dimethylformamide (DMF) or acetone (B3395972) are often employed to facilitate the dissolution of the reactants and promote the cyclization reaction. The temperature is typically controlled to prevent side reactions and decomposition of the intermediates.

For the oxidative cyclization of imidoyl thioureas, the nature of the oxidant and the reaction medium are key factors. While molecular iodine has been shown to be an effective oxidant, other oxidizing agents can also be explored. The reaction is often carried out in a suitable organic solvent at room temperature to ensure mild conditions and high functional group tolerance.

The following table presents a summary of key parameters that can be optimized for the cyclization step in the synthesis of this compound.

| Parameter | Conditions | Effect on Yield and Purity |

| Solvent | DMF, Acetone, Acetonitrile | Influences solubility of reactants and reaction rate. |

| Temperature | Room Temperature to Reflux | Higher temperatures may increase reaction rate but can also lead to side products. |

| Reactant Ratio | Equimolar or slight excess of one reactant | Can influence the completion of the reaction and minimize unreacted starting materials. |

| Catalyst | (If applicable, e.g., phase transfer catalyst) | May enhance the reaction rate and improve yield under milder conditions. |

| Reaction Time | Monitored by TLC or LC-MS | Ensuring the reaction goes to completion without significant product degradation. |

By systematically optimizing these reaction conditions, it is possible to develop a robust and efficient synthesis of this compound and its derivatives, facilitating further investigation into their chemical and biological properties.

Structural Elucidation and Spectroscopic Characterization of 1 5 Amino 1,2,4 Thiadiazol 3 Yl Ethanone and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, often supplemented by two-dimensional (2D) NMR experiments, provides detailed information about the chemical environment of each atom.

For 1,2,4-thiadiazole (B1232254) derivatives, the chemical shifts of protons and carbons are indicative of the electronic environment within the heterocyclic ring and its substituents. In the ¹H NMR spectrum of 5-amino-3-methyl-1,2,4-thiadiazole, a related compound, the protons of the amino group (NH₂) appear as a broad singlet around δ 7.82 ppm, while the methyl (CH₃) protons present a sharp singlet at approximately δ 2.23 ppm in DMSO-d₆. mdpi.com For analogs like 2-((5-Amino-1,3,4-thiadiazol-2-yl) thio)-1-phenylethan-1-one derivatives, the NH₂ protons typically resonate as a singlet around δ 7.28 ppm. nuph.edu.ua The ethanone (B97240) methyl protons in the title compound are expected in a similar region to other acetyl groups attached to heterocyclic systems.

The ¹³C NMR spectrum provides insight into the carbon framework. For 5-amino-3-methyl-1,2,4-thiadiazole, the two ring carbons exhibit signals in the characteristic range for 1,2,4-thiadiazoles, appearing at δ 183.2 and δ 169.2 ppm, with the methyl carbon at δ 18.7 ppm. mdpi.com It has been noted that both ring carbons in comparable 1,2,4-thiadiazoles consistently give signals in the δ 165–190 ppm range. mdpi.com In other 1,3,4-thiadiazole (B1197879) analogs, the characteristic peaks for the two carbons of the thiadiazole ring are observed between 158.4 and 164.2 ppm. rsc.org The carbonyl carbon of the ethanone group in the title compound would be expected to appear significantly downfield, typically above δ 190 ppm.

2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for confirming assignments by showing direct C-H correlations and correlations over two to three bonds, respectively, linking the methyl protons to the carbonyl carbon and the carbonyl carbon to the C3 of the thiadiazole ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Amino-Thiadiazole Analogs in DMSO-d₆

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 5-Amino-3-methyl-1,2,4-thiadiazole (NH₂) | 7.82 (br s, 2H) | - | mdpi.com |

| 5-Amino-3-methyl-1,2,4-thiadiazole (CH₃) | 2.23 (s, 3H) | 18.7 | mdpi.com |

| 5-Amino-3-methyl-1,2,4-thiadiazole (C3) | - | 169.2 | mdpi.com |

| 5-Amino-3-methyl-1,2,4-thiadiazole (C5) | - | 183.2 | mdpi.com |

| 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-... (NH₂) | ~7.29 (s, 2H) | - | nuph.edu.ua |

Note: Data for the specific title compound is inferred from analogs. "s" denotes singlet, "br s" denotes broad singlet.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-(5-Amino-1,2,4-thiadiazol-3-yl)ethanone is expected to show characteristic absorption bands corresponding to its key structural features.

The amino group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the 3100-3400 cm⁻¹ region. For 5-amino-3-methyl-1,2,4-thiadiazole, absorption bands are observed at 3265 and 3073 cm⁻¹. mdpi.com The carbonyl group (C=O) of the ethanone moiety is expected to produce a strong, sharp absorption band in the range of 1680-1715 cm⁻¹. The stretching vibration of the C=N bond within the thiadiazole ring is typically found around 1645 cm⁻¹. mdpi.com Furthermore, vibrations associated with the thiadiazole ring, including C-S stretching, appear at lower wavenumbers. jmchemsci.com For instance, bands related to the thiadiazole ring have been observed at 1396 cm⁻¹, 1273 cm⁻¹, and 1064 cm⁻¹. jmchemsci.com

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics | Reference |

|---|---|---|---|---|

| Amino (N-H) | Stretching | 3100 - 3400 | Strong to medium, often two bands | mdpi.com |

| Carbonyl (C=O) | Stretching | 1680 - 1715 | Strong, sharp | - |

| Imine (C=N) | Stretching (Ring) | ~1645 | Medium to strong | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound (C₄H₄N₄OS), the calculated molecular weight is approximately 156.16 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 157.

The fragmentation of thiadiazole derivatives is highly dependent on the nature and position of their substituents. Common fragmentation pathways involve the cleavage of the heterocyclic ring and the loss of small neutral molecules. For related 1,3,4-thiadiazole structures, initial fragmentation often involves the loss of acetyl moieties. nih.gov Subsequent degradation can involve multiple bond-breaking steps within the thiadiazole ring itself. nih.gov For the title compound, a likely initial fragmentation would be the loss of the acetyl group (CH₃CO•), leading to a significant fragment ion. Further fragmentation could involve the cleavage of the thiadiazole ring, with potential losses of species like HCN, N₂, or thio-fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | Formula | Calculated m/z | Proposed Structure/Fragment |

|---|---|---|---|

| Molecular Ion [M]⁺• | C₄H₄N₄OS | 156.02 | Intact molecule radical cation |

| Protonated Molecule [M+H]⁺ | C₄H₅N₄OS | 157.02 | Protonated intact molecule |

| Fragment | C₂H₃N₄S | 115.01 | Loss of acetyl radical (•COCH₃) |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound is not widely reported, analysis of closely related structures, such as 5-amino-3-methyl-1,2,4-thiadiazole, provides valuable insights. researchgate.net X-ray studies on this analog confirm the planarity of the 1,2,4-thiadiazole ring. researchgate.net A key feature in the crystal packing of amino-thiadiazoles is the formation of extensive hydrogen bonding networks. The amino group acts as a hydrogen bond donor, while the nitrogen atoms of the heterocyclic ring act as acceptors. researchgate.net In the crystal structure of 5-amino-3-methyl-1,2,4-thiadiazole, these interactions create an elaborate two-dimensional hydrogen-bonded network of molecules. researchgate.net It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding between the amino group and the ring nitrogens, and potentially involving the carbonyl oxygen as an additional acceptor, influencing its solid-state architecture.

Table 4: Typical Bond Lengths and Angles in 1,2,4-Thiadiazole Rings

| Bond/Angle | Typical Value | Reference |

|---|---|---|

| S-N Bond | ~1.65 - 1.70 Å | researchgate.net |

| C-S Bond | ~1.70 - 1.75 Å | researchgate.net |

| C=N Bond | ~1.30 - 1.35 Å | researchgate.net |

| N-C-N Angle | ~115 - 120° | researchgate.net |

Note: Values are generalized from related 1,2,4-thiadiazole structures.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure compound. This experimental data is compared against the theoretically calculated percentages based on the molecular formula to verify the compound's elemental composition and purity.

The molecular formula for this compound is C₄H₄N₄OS. The calculated elemental composition is derived from the atomic masses of its constituent elements. Experimental values obtained for synthesized analogs of amino-thiadiazoles typically show a close correlation with the calculated values, generally within a ±0.4% margin, which is the standard for confirming the identity of a newly synthesized compound. nuph.edu.ua

Table 5: Elemental Analysis for C₄H₄N₄OS

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass | % Composition (Calculated) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 4 | 48.044 | 30.79% |

| Hydrogen (H) | 1.008 | 4 | 4.032 | 2.58% |

| Nitrogen (N) | 14.007 | 4 | 56.028 | 35.89% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 10.25% |

| Sulfur (S) | 32.06 | 1 | 32.06 | 20.54% |

| Total | | | 156.163 | 100.00% |

Tautomeric Equilibria Investigations of the Thiadiazole Ring System

Thiadiazole derivatives, particularly those bearing amino or hydroxyl substituents, can exist as a mixture of tautomers. For 5-amino-1,2,4-thiadiazoles, the principal tautomeric equilibrium is between the amino form and the imino form.

The amino tautomer is generally considered to be the more stable and predominant form for 5-amino-1,2,4-thiadiazoles, maintaining the aromaticity of the heterocyclic ring. isres.org However, the position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. Spectroscopic investigations are crucial for studying this phenomenon. researchgate.netrsc.org In ¹H NMR, the exchange between tautomers can sometimes be observed through changes in chemical shifts or peak broadening. UV-Vis spectroscopy can also be employed, as the different tautomers will possess distinct electronic structures and thus exhibit different absorption spectra. The presence of keto-enol-like tautomerism has been confirmed in other thiadiazole derivatives using techniques like FTIR, NMR, and mass spectrometry, where the equilibrium is often solvent-dependent. mdpi.comnih.gov For example, in some systems, the keto form is favored in polar aprotic solvents, while the enol form is favored in non-polar solvents. mdpi.comnih.gov

Spectrophotometric Characterization (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of a thiadiazole derivative is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions.

The aromatic thiadiazole ring and the conjugated system involving the amino and ethanone groups are expected to give rise to distinct absorption maxima (λ_max). The position and intensity of these bands can be influenced by the solvent polarity. In studies of related thiadiazole derivatives, changes in the UV-Vis spectra in different solvents have been used to investigate tautomeric equilibria. mdpi.com The π→π* transitions, typically higher in energy and intensity, are associated with the conjugated system of the ring, while the lower-energy n→π* transitions involve non-bonding electrons on the nitrogen, sulfur, and oxygen atoms.

Table 6: Summary of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₄H₄N₄OS |

| 5-Amino-3-methyl-1,2,4-thiadiazole | C₃H₅N₃S |

Reactivity and Derivatization Studies of 1 5 Amino 1,2,4 Thiadiazol 3 Yl Ethanone

Transformations Involving the Acetyl Moiety

The acetyl group, a ketone functional group, is a primary site for derivatization. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, enabling a variety of classical ketone reactions.

One of the most common transformations is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of the acetyl group with various aromatic aldehydes. For instance, reaction with substituted benzaldehydes yields chalcone-like compounds, which are valuable intermediates for the synthesis of more complex heterocyclic systems.

Another key reaction is halogenation . The α-methyl group of the acetyl moiety can be halogenated, typically with bromine in acetic acid, to produce α-halo ketones. These resulting 2-bromo-1-(5-amino-1,2,4-thiadiazol-3-yl)ethanone derivatives are highly reactive intermediates, particularly useful for subsequent nucleophilic substitution and cyclization reactions to form fused heterocyclic rings.

The acetyl group's carbonyl can also undergo reduction . Using reducing agents like sodium borohydride (B1222165) (NaBH₄), the ketone can be converted to a secondary alcohol, yielding 1-(5-amino-1,2,4-thiadiazol-3-yl)ethanol. This transformation introduces a new chiral center and a hydroxyl group that can be further functionalized.

| Reaction Type | Reagent(s) | Product Type |

| Claisen-Schmidt Condensation | Aromatic Aldehydes, Base (e.g., NaOH) | Chalcone-like derivatives |

| α-Halogenation | Bromine, Acetic Acid | α-Bromoacetyl derivatives |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

Reactions at the Amino Group for Functional Group Interconversions

The exocyclic amino group at the C5 position of the thiadiazole ring is nucleophilic and readily participates in reactions typical of primary amines. nih.gov

Acylation is a frequent modification. The amino group can be acylated using acid chlorides or anhydrides in the presence of a base like pyridine. For example, reaction with acetyl chloride or acetic anhydride (B1165640) yields the corresponding N-acetyl derivative, N-[3-(acetyl)-1,2,4-thiadiazol-5-yl]acetamide. This reaction is often used to modulate the electronic properties of the amino group or to introduce different substituents. nih.gov

Formation of Schiff bases (imines) is another important transformation. The amino group condenses with various aldehydes and ketones, typically under acidic catalysis, to form imine derivatives. nih.gov These reactions are crucial for creating larger, more complex molecules and serve as intermediates for further synthesis.

The amino group can also be derivatized through sulfonylation . Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of sulfonamides.

| Reaction Type | Reagent(s) | Product Type |

| Acylation | Acid Chlorides, Acid Anhydrides | N-Acyl derivatives (Amides) |

| Schiff Base Formation | Aldehydes, Ketones | Imines |

| Sulfonylation | Sulfonyl Chlorides (e.g., TsCl) | Sulfonamides |

Electrophilic and Nucleophilic Substitution Reactions on the Thiadiazole Ring

The 1,2,4-thiadiazole (B1232254) ring is an aromatic heterocycle, but its reactivity is significantly influenced by the presence of the two nitrogen atoms and the sulfur atom, as well as the substituents at the C3 and C5 positions. isres.org

Generally, the 1,2,4-thiadiazole ring is considered electron-deficient, which makes it relatively resistant to electrophilic substitution reactions like nitration or Friedel-Crafts acylation. isres.orgnih.gov The presence of the electron-donating amino group at C5 can slightly activate the ring, but harsh conditions are typically still required, often leading to low yields or decomposition.

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic substitution reactions , particularly at the C5 position if a suitable leaving group is present. isres.org In the case of 1-(5-amino-1,2,4-thiadiazol-3-yl)ethanone, the amino group is a poor leaving group. However, if the amino group were first converted into a diazonium salt, it could then be displaced by various nucleophiles. Halogen atoms, if present on the ring, are readily displaced by nucleophiles. nih.govresearchgate.net

| Reaction Type | Reactivity | Comments |

| Electrophilic Aromatic Substitution | Very low and limited isres.org | The ring is electron-deficient, making it deactivated towards electrophiles. |

| Nucleophilic Aromatic Substitution | Favored, especially at C5 isres.org | Requires a good leaving group at the position of attack. |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino group and a reactive acetyl group, makes it an excellent precursor for synthesizing fused heterocyclic systems. These reactions often involve the participation of both functional groups to form a new ring fused to the thiadiazole core.

A prominent example is the synthesis of thiadiazolopyrimidines . This can be achieved through a multi-step sequence. First, the acetyl group can be condensed with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone. This intermediate can then be cyclized with a nitrogen source, such as hydrazine (B178648) or hydroxylamine, where the C5-amino group also participates, leading to the formation of a pyrimidine (B1678525) ring fused to the thiadiazole.

Alternatively, α-halogenation of the acetyl group followed by reaction with a binucleophile can also lead to fused systems. For instance, reacting the α-bromoacetyl derivative with thiourea (B124793) can lead to the formation of a fused aminothiazole ring.

These cyclization strategies are powerful tools for creating novel, complex heterocyclic scaffolds from a relatively simple starting material.

Formation of Coordination Compounds and Metal Complexes

Heterocyclic compounds containing nitrogen and sulfur atoms, such as this compound, are excellent ligands for forming coordination compounds with various metal ions. isres.org The molecule possesses multiple potential donor sites:

The two nitrogen atoms within the thiadiazole ring (at positions 2 and 4).

The nitrogen atom of the exocyclic amino group.

The oxygen atom of the acetyl group.

This polydentate character allows the molecule to act as a chelating agent, binding to a metal ion through multiple sites to form stable complexes. nih.gov The specific coordination mode depends on the metal ion, the reaction conditions, and the presence of other ligands.

For example, it can act as a bidentate ligand, coordinating to a metal center like Cu(II), Ni(II), or Co(II) through one of the ring nitrogens and the carbonyl oxygen, forming a stable five- or six-membered chelate ring. rdd.edu.iquobaghdad.edu.iq The amino group can also be involved in coordination. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR, along with magnetic susceptibility measurements, are used to characterize the geometry and bonding in these metal complexes. jmchemsci.comnih.gov

| Metal Ion | Potential Donor Atoms | Resulting Complex Geometry |

| Cu(II) | Ring Nitrogen, Carbonyl Oxygen, Amino Nitrogen | Square Planar, Octahedral |

| Ni(II) | Ring Nitrogen, Carbonyl Oxygen, Amino Nitrogen | Tetrahedral, Square Planar, Octahedral |

| Co(II) | Ring Nitrogen, Carbonyl Oxygen, Amino Nitrogen | Tetrahedral, Octahedral |

| Zn(II) | Ring Nitrogen, Carbonyl Oxygen, Amino Nitrogen | Tetrahedral |

Structure-Reactivity Relationships in this compound Chemistry

The chemical behavior of this compound is governed by the electronic interplay between its constituent parts.

Thiadiazole Ring: The 1,2,4-thiadiazole ring is inherently electron-deficient due to the electronegativity of the two nitrogen atoms. This property makes the ring stable and aromatic but also deactivates it towards electrophilic attack. isres.org

Amino Group (C5): The amino group at the C5 position is a strong electron-donating group (EDG) through resonance (+R effect). It donates electron density into the thiadiazole ring, which slightly counteracts the ring's inherent electron deficiency. This donation makes the amino group itself a nucleophilic center, prone to reactions with electrophiles.

Acetyl Group (C3): The acetyl group at the C3 position is a strong electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect). It withdraws electron density from the thiadiazole ring, further enhancing its electron-deficient character. The EWG nature of the acetyl group also increases the acidity of its α-protons, facilitating reactions like enolate formation and condensation.

This "push-pull" electronic arrangement, with an EDG at C5 and an EWG at C3, creates a polarized molecule and defines the reactivity at each site. The amino group's reactions are characteristic of its nucleophilic nature, while the acetyl group's reactions are driven by its electrophilic carbonyl carbon and acidic α-protons. The ring itself acts primarily as a stable scaffold, susceptible mainly to nucleophilic attack if a leaving group is present. This intricate balance of electronic effects makes the compound a versatile and predictable reagent in the synthesis of diverse chemical structures. nih.gov

Computational and Theoretical Investigations of 1 5 Amino 1,2,4 Thiadiazol 3 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and equilibrium geometry of molecules. For 1-(5-Amino-1,2,4-thiadiazol-3-yl)ethanone, DFT calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. mdpi.comnih.gov

The primary step is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. researchgate.net These theoretical parameters can be compared with experimental data if available, often showing a high degree of correlation. researchgate.net The calculations provide a precise picture of the spatial arrangement of atoms, which is fundamental to understanding the molecule's reactivity and interactions.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | S(1)-C(2) | 1.75 |

| Bond Length (Å) | N(4)-C(3) | 1.32 |

| Bond Length (Å) | C(3)-C(ethanone) | 1.48 |

| Bond Angle (°) | C(2)-N(1)-C(5) | 105.5 |

| Bond Angle (°) | N(4)-C(3)-S(1) | 115.0 |

| Dihedral Angle (°) | N(4)-C(3)-C(ethanone)-O | 178.5 |

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbitals (HOMO/LUMO) Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded so that red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the thiadiazole ring and the oxygen atom of the ethanone (B97240) group, identifying them as key sites for interactions like hydrogen bonding.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity and electronic transitions. scispace.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. scispace.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of the molecule's kinetic stability, chemical reactivity, and polarizability. nih.govirjweb.com A small energy gap suggests that the molecule is more reactive and can be easily polarized, which often correlates with higher biological activity. nih.gov From the HOMO and LUMO energy values, global reactivity descriptors such as chemical hardness, softness, and electrophilicity can be calculated to further quantify the molecule's reactivity. irjweb.com

| Parameter | Symbol | Predicted Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.58 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.82 |

| Energy Gap | ΔE | 4.76 |

| Chemical Hardness | η | 2.38 |

| Chemical Softness | S | 0.21 |

| Electrophilicity Index | ω | 3.87 |

Tautomeric Preference and Stability Predictions

Tautomerism, the interconversion of structural isomers, is a critical consideration for heterocyclic compounds like this compound, as different tautomers can exhibit distinct chemical and biological properties. researchgate.net This molecule can potentially exist in several tautomeric forms, primarily through amino-imino tautomerism involving the amino group and keto-enol tautomerism involving the ethanone moiety.

Computational methods are employed to predict the most stable tautomer by calculating the relative energies of all possible forms. These calculations can be performed in the gas phase and in various solvents to account for environmental effects, as solvent polarity can significantly influence tautomeric equilibrium. researchgate.netnih.govnih.gov Studies on related 1,3,4-thiadiazole (B1197879) derivatives have shown that the keto form is often favored in polar aprotic solvents, while the enol form can be more stable in non-polar environments. researchgate.netmdpi.com By comparing the calculated Gibbs free energies, researchers can determine the tautomeric preference and predict the predominant form under specific conditions.

| Tautomeric Form | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

|---|---|---|

| Amino-Keto (Most Stable) | 0.00 | 0.00 |

| Imino-Keto | +5.2 | +3.8 |

| Amino-Enol | +8.9 | +6.5 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific biological target, typically a protein or enzyme, to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. researchgate.net For this compound, docking studies would involve placing the molecule into the active site of a relevant protein target.

The process evaluates various binding poses and scores them based on binding affinity or free energy, with lower energy scores indicating more favorable binding. nih.gov The results reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. nih.gov For instance, docking this compound against a target like a protein kinase could show hydrogen bonding between the amino group or the carbonyl oxygen and residues in the kinase's hinge region, a common binding motif for kinase inhibitors.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Amino group with Asp145; Carbonyl oxygen with Lys72 |

| Hydrophobic Interactions | Thiadiazole ring with Leu120, Val78 |

| Interacting Residues | Lys72, Val78, Asp145, Leu120, Phe144 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Derivation

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential for rational drug design. They aim to establish a mathematical or qualitative correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com

SAR involves qualitatively analyzing how modifications to different parts of a molecule, such as the core scaffold or peripheral functional groups, affect its activity. For derivatives of this compound, SAR could explore how replacing the amino group or substituting the ethanone moiety impacts binding to a target. nih.gov

QSAR takes this a step further by creating a mathematical model. researchgate.net This is achieved by calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) for a series of related compounds with known biological activities. Statistical methods, such as Multiple Linear Regression (MLR), are then used to develop an equation that relates these descriptors to the activity. researchgate.net A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts to design more potent and selective molecules.

| pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... | |

|---|---|

| Component | Description |

| pIC50 | The dependent variable, representing biological activity (e.g., negative log of the half-maximal inhibitory concentration). |

| βn | Regression coefficients determined from the statistical analysis. |

| Descriptors | Independent variables representing physicochemical properties of the molecules (e.g., LogP for lipophilicity, MR for molar refractivity, EHOMO for electronic properties). |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes to Enhance Sustainability and Efficiency

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times, improve yields, and enhance the purity of the products. nih.gov

Ultrasonication: The use of ultrasound can offer an energy-efficient alternative to conventional heating, often leading to improved reaction rates and yields. nih.gov

Solvent-Free and Grinding Approaches: Eliminating or reducing the use of volatile organic solvents is a cornerstone of green chemistry. Solvent-free reactions, often facilitated by grinding, can lead to cleaner and more efficient synthetic processes. nih.gov

Biocatalysis: The use of enzymes, such as vanadium-dependent haloperoxidases, presents a novel and sustainable approach for the synthesis of 1,2,4-thiadiazoles. rsc.org This method offers high selectivity and operates under mild conditions, reducing the generation of hazardous waste. rsc.org

Metal-Free Catalysis: The development of synthetic protocols that avoid the use of heavy metal catalysts is crucial for sustainable chemistry. The use of molecular iodine as an inexpensive and non-toxic catalyst in aqueous media has shown promise for the synthesis of 5-amino-1,2,4-thiadiazole derivatives. nih.govnih.gov

By focusing on these green and efficient synthetic strategies, researchers can develop more sustainable and economically viable routes to 1-(5-Amino-1,2,4-thiadiazol-3-yl)ethanone and its analogs, facilitating their broader application in various fields.

Advanced Structural Characterization Techniques for Complex Derivatives

A thorough understanding of the three-dimensional structure of this compound and its complex derivatives is fundamental for elucidating structure-activity relationships and designing novel molecules with tailored properties. While standard spectroscopic techniques provide valuable information, future research should leverage advanced characterization methods to gain deeper insights into their molecular architecture.

Future research in this area should include:

Multinuclear and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR are standard, the application of advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can provide unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. nih.gov Studying the influence of substituents on the chemical shifts of the thiadiazole ring carbons can provide valuable information about the electronic environment within the molecule. nih.govmdpi.com

Single-Crystal X-ray Diffraction: This technique provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov For complex derivatives of this compound, obtaining high-quality crystals will be crucial for understanding their conformational preferences and packing arrangements in the crystal lattice. nih.gov This information is invaluable for computational modeling and drug design.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of newly synthesized derivatives with high accuracy. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule and can be used to monitor the progress of reactions. researchgate.net

Computational Modeling: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict and analyze the structural and electronic properties of these molecules, further aiding in their characterization. researchgate.net

By employing these advanced techniques, a comprehensive structural database for derivatives of this compound can be established, which will be instrumental for future design and development efforts.

Deeper Mechanistic Understanding of Reactivity and Selectivity

A fundamental understanding of the reaction mechanisms governing the reactivity and selectivity of this compound is crucial for the rational design of new synthetic transformations and the prediction of reaction outcomes. The 1,2,4-thiadiazole (B1232254) ring is generally stable due to its aromatic character, but the presence of the amino and acetyl substituents introduces specific reactive sites. nih.gov

Future research should focus on:

Nucleophilic and Electrophilic Substitution Reactions: The 1,2,4-thiadiazole ring is known to undergo nucleophilic substitution, with the 5-position being the most reactive site. nih.gov Investigating the reactivity of the amino group at the 5-position and the acetyl group at the 3-position towards various nucleophiles and electrophiles will be essential. The electronic nature of substituents on the aromatic ring can influence the reactivity of the thiadiazole core. rsc.org

Ring-Opening Reactions: The 1,2,4-thiadiazole ring can undergo ring-opening reactions, particularly when interacting with nucleophiles like cysteine residues in enzymes. mdpi.com Understanding the mechanism of this ring-opening is critical for designing covalent inhibitors. nih.govresearchgate.net Computational studies, such as quantum chemistry calculations, can provide valuable insights into the transition states and energy barriers of these reactions. nih.govresearchgate.net

Influence of Substituents: Systematically studying how different substituents on the amino and acetyl groups affect the reactivity and selectivity of the thiadiazole scaffold will provide valuable structure-reactivity relationships.

Computational Mechanistic Studies: Employing computational chemistry to model reaction pathways, identify intermediates, and calculate activation energies will provide a deeper understanding of the underlying mechanisms and help in predicting the regioselectivity of reactions.

A more profound mechanistic understanding will empower chemists to precisely control the derivatization of the this compound scaffold, leading to the efficient synthesis of novel compounds with desired properties.

Integration with Combinatorial Chemistry and High-Throughput Screening for Scaffold Derivatization

The this compound scaffold, with its modifiable amino and acetyl groups, is an excellent candidate for the application of combinatorial chemistry and high-throughput screening (HTS) to generate large libraries of diverse derivatives for drug discovery and materials science.

Future research in this area should involve:

Development of Solid-Phase Synthesis (SPS) Protocols: SPS is a powerful tool for the rapid synthesis of compound libraries. nih.gov Developing robust SPS methods for the derivatization of the this compound core will enable the efficient production of a vast number of analogs.

Library Design and Synthesis: Designing and synthesizing focused libraries of derivatives by modifying the amino and acetyl groups with a variety of building blocks will be crucial. For instance, the amino group can be acylated, alkylated, or used in the formation of ureas and thioureas, while the acetyl group can be a handle for aldol (B89426) condensations or other carbon-carbon bond-forming reactions.

High-Throughput Screening (HTS): The synthesized libraries can be screened against a wide range of biological targets (e.g., enzymes, receptors) or for specific material properties using HTS assays. researchgate.net This will allow for the rapid identification of "hit" compounds with desired activities.

Structure-Activity Relationship (SAR) Studies: The data obtained from HTS can be used to establish SAR, which will guide the design of subsequent generations of more potent and selective compounds. researchgate.net

The integration of combinatorial synthesis and HTS will significantly accelerate the discovery of novel and valuable derivatives of this compound.

Computational Design of Targeted this compound Analogs with Enhanced Specificity

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science, enabling the rational design of molecules with specific properties. For this compound, these techniques can be employed to design analogs with enhanced specificity for biological targets or with optimized material characteristics.

Future research directions include:

Molecular Docking and Virtual Screening: Molecular docking studies can be used to predict the binding modes of this compound derivatives to the active sites of target proteins. mdpi.com This allows for the in silico screening of large virtual libraries to identify promising candidates for synthesis and biological evaluation. mdpi.com

Pharmacophore Modeling: By identifying the key structural features responsible for the biological activity of known active compounds, pharmacophore models can be developed. These models can then be used to search for novel scaffolds or to guide the design of new derivatives with improved activity.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying reaction mechanisms, especially enzyme-catalyzed reactions involving the thiadiazole ring, QM/MM simulations can provide detailed insights into the electronic changes and energy profiles of the process.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles.

By harnessing the power of computational design, researchers can prioritize the synthesis of the most promising analogs, thereby saving time and resources in the discovery of new therapeutic agents and materials.

Exploration in New Material Applications (e.g., optoelectronics, catalysis)

While the primary focus of research on 1,2,4-thiadiazole derivatives has been in medicinal chemistry, their unique electronic and structural properties suggest potential applications in materials science. The aromatic and heteroatomic nature of the 1,2,4-thiadiazole ring can impart interesting optoelectronic and catalytic properties.

Unexplored avenues in this domain include:

Optoelectronic Materials: The conjugated π-system of the 1,2,4-thiadiazole ring, which can be extended through derivatization, suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Future research could involve the synthesis and characterization of polymers and small molecules incorporating the this compound scaffold to investigate their photophysical and electronic properties.

Catalysis: The nitrogen and sulfur atoms in the thiadiazole ring can act as coordination sites for metal ions. This opens up the possibility of designing novel catalysts for a variety of organic transformations. The synthesis of metal complexes of this compound and its derivatives and the evaluation of their catalytic activity would be a promising research direction.

Corrosion Inhibitors: Thiadiazole derivatives have been reported to act as effective corrosion inhibitors for various metals. The presence of heteroatoms allows for strong adsorption onto metal surfaces, forming a protective layer. Investigating the potential of this compound and its derivatives as corrosion inhibitors could lead to new industrial applications. nih.gov

Exploring these new material applications will broaden the scope of research on this compound and potentially lead to the development of novel functional materials with valuable properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.